

An In-depth Technical Guide to the Physicochemical Properties of Ethiofencarb

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Compound of Interest

Compound Name: Ethiofencarb

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This guide provides a comprehensive overview of the core physicochemical properties of **Ethiofencarb**, a carbamate insecticide. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes and relationships.

Chemical Identity and Core Properties

Ethiofencarb, scientifically known as 2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate, is a systemic insecticide effective against aphids on various crops.^{[1][2][3]} It functions as an acetylcholinesterase (AChE) inhibitor, a mechanism common to carbamate pesticides.^{[1][3]} Understanding its physicochemical profile is crucial for assessing its environmental fate, metabolic pathways, and potential toxicological impact.

The fundamental identification and physical characteristics of **Ethiofencarb** are summarized in the table below.

Property	Value
IUPAC Name	2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate[1][4]
CAS Number	29973-13-5[1][2][5]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ S[1][2][6]
Molecular Weight	225.31 g/mol [1][2][6]
Appearance	Colorless crystals / solid[1][2][7]
Melting Point	33.4 °C[1][2][7]
Boiling Point	Decomposes on distillation[1][2][7]
Density	1.231 g/cm ³ (at 20 °C)[2][5]

A summary of **Ethiofencarb**'s key identification and physical data.

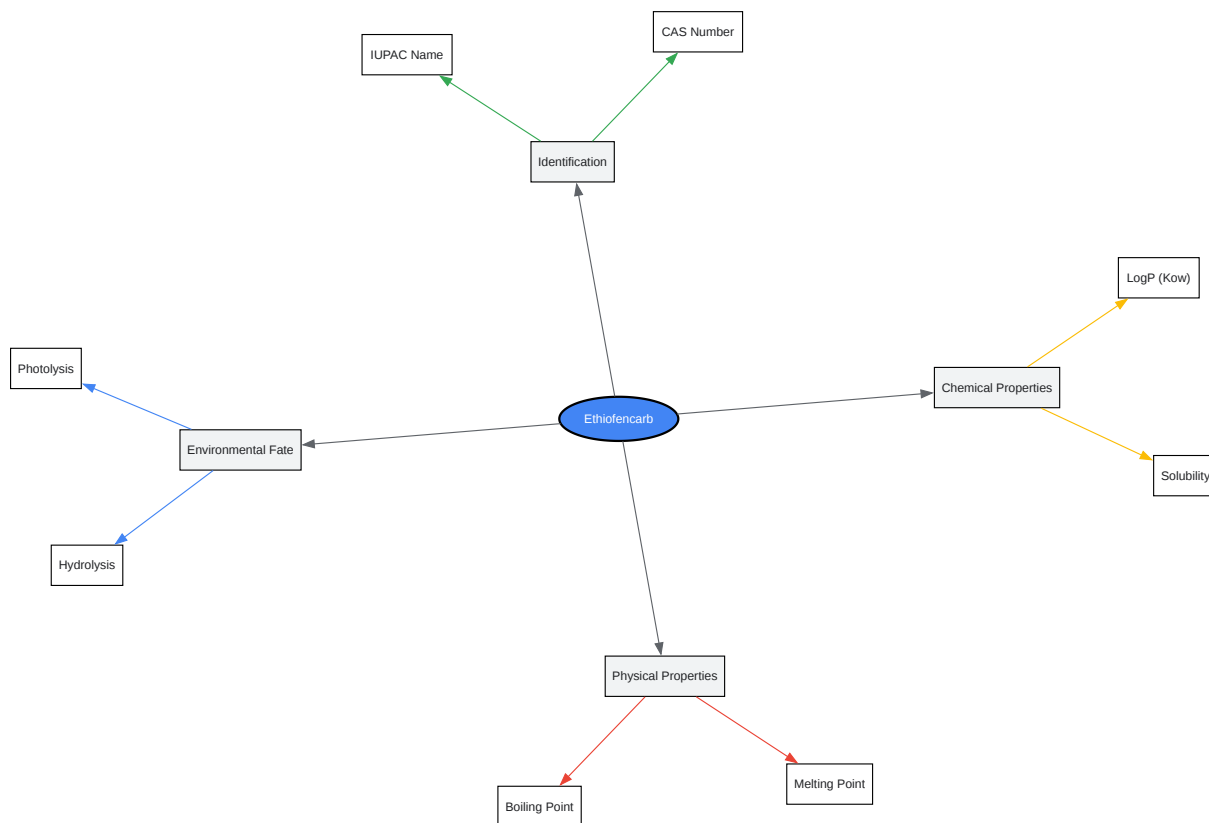
Solubility and Partitioning Behavior

The solubility and partitioning coefficients of **Ethiofencarb** are critical determinants of its environmental mobility, bioavailability, and potential for bioaccumulation. It is highly soluble in water and various organic solvents, which influences its application and environmental distribution.[3]

Property	Value	Temperature
Water Solubility	1820 mg/L[1][2]	20 °C
Solubility in Organic Solvents	20 °C	
Dichloromethane, Isopropanol, Toluene	>200 g/L[1][2]	
Hexane	5-10 g/L[1][2]	
Vapor Pressure	7.1×10^{-6} mm Hg (9.4×10^{-4} Pa)[1]	25 °C
Henry's Law Constant	1.2×10^{-9} atm·m ³ /mol[1]	Calculated
Octanol-Water Partition Coeff. (Log Kow)	2.04[1][8]	
Soil Organic Carbon-Water Coeff. (Koc)	230 (Estimated)[1]	

A summary of **Ethiofencarb**'s solubility and partitioning data.

The low Henry's Law constant indicates that **Ethiofencarb** is essentially nonvolatile from water and moist soil surfaces.[1] Its Koc value suggests moderate mobility in soil.[1][2]



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Logical relationships of **Ethiofencarb**'s properties.

Stability and Degradation

Ethiofencarb's persistence in the environment is dictated by its susceptibility to abiotic and biotic degradation processes, primarily hydrolysis and photolysis.

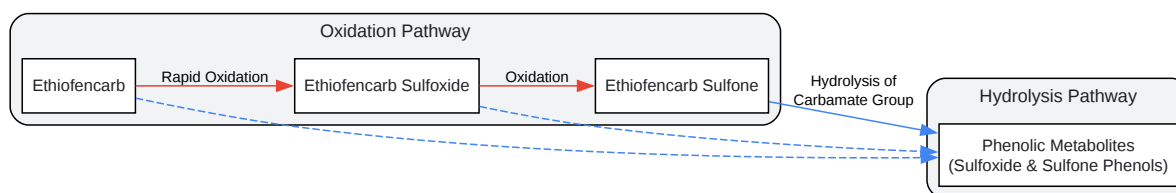
Ethiofencarb is stable in acidic and neutral conditions but hydrolyzes rapidly in alkaline solutions.^[1] This pH-dependent degradation is a key factor in its environmental half-life.

Condition	Half-life (DT ₅₀)
pH 2	Stable[1]
pH 6 (20 °C)	No degradation observed[1]
pH 6 (50 °C)	8 hours[1]
pH 7 (37-40 °C, in isopropanol/water)	450 hours[1]
pH 9 (20 °C)	300 hours[1]
pH 9 (50 °C)	3.0 hours[1]
pH 11.4 (37-40 °C, in isopropanol/water)	5 minutes[1]
pH 12	Instantaneous degradation[1]

A summary of **Ethiofencarb**'s hydrolysis half-life under various conditions.

Photolysis is a significant degradation pathway for **Ethiofencarb**. In aqueous solutions, its photodegradation by sunlight is very rapid.[1] On soil surfaces, the rate of photolysis is influenced by the organic matter content of the soil.[1]

- Atmospheric Half-life: The estimated atmospheric half-life is approximately 16 hours, based on reactions with hydroxyl radicals.[1][2]
- Soil Half-life: Under greenhouse conditions, **Ethiofencarb** has a half-life of about 2 weeks.[1] [2] In field studies, half-lives of 20-30 days have been observed.[7]
- Photodegradation Products: The primary reaction is the oxidation of the sulfur atom.[5] Key photoproducts include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione. [2]



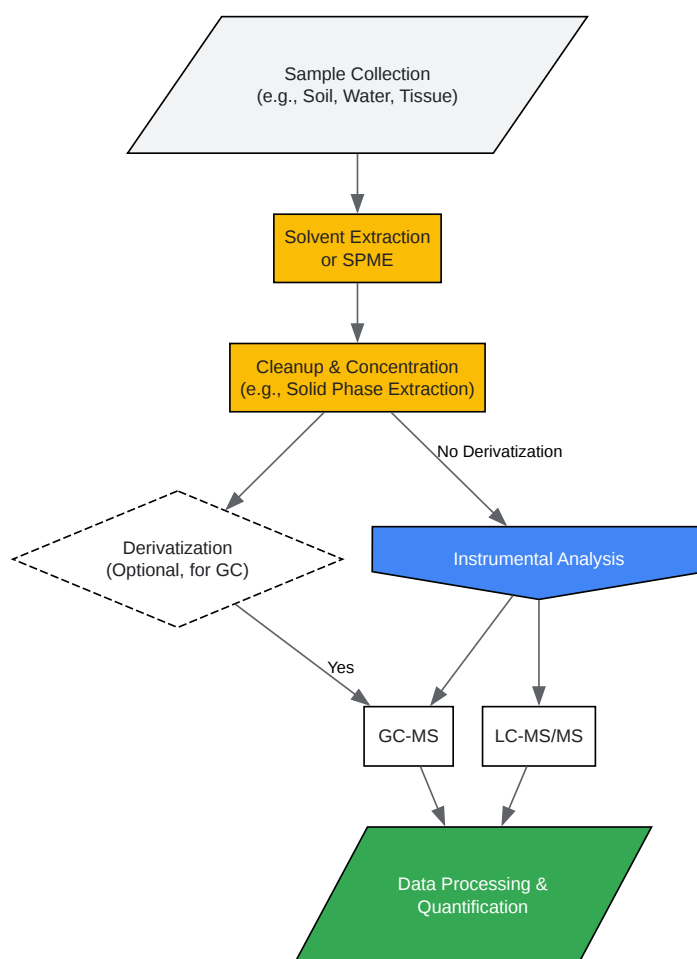
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Metabolic and environmental degradation pathway of **Ethiofencarb**.

Experimental Protocols

The analysis of **Ethiofencarb** and its metabolites in environmental and biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed.[9]

- Extraction: For soil samples, extraction can be performed using solvents such as acetone, a methanol/water mixture, or an acetonitrile/hydrochloric acid mixture.[7] For aqueous samples, solid-phase microextraction (SPME) can be used to extract **Ethiofencarb** and its intermediates.[10]
- Derivatization: For GC analysis, the total carbamate residue can be derivatized. A common method involves reaction with bis-trimethylsilyltrifluoroacetamide (BSTFA) to create a more thermostable and volatile trimethylsilyl ether derivative.[7]
- Liquid Chromatography (LC-MS): A typical method involves an Atlantis™ dC18 column with a gradient mobile phase of water and acetonitrile. Detection is commonly performed using a diode-array detector (monitoring at 220 nm) or a mass spectrometer.[10] This technique is suitable for analyzing the parent compound and its polar metabolites.[9]
- Gas Chromatography (GC-MS): Analysis is often carried out on a DB-5 capillary column or similar.[10] A temperature-programmed oven is used to separate compounds, which are then identified by their mass spectra using electron impact ionization.[10] This method is ideal for volatile derivatives and photoproducts.



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General experimental workflow for **Ethiofencarb** analysis.

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